RGH-560

Medicinal Chemistry Spirocyclic Scaffolds Physicochemical Properties

RGH-560 is a spirocyclic α7 nAChR positive allosteric modulator (PAM) featuring a 7-fluoro-chromene core for enhanced metabolic stability and CNS target engagement. Its constrained azetidine-spiro junction offers superior selectivity over flexible analogs, reducing off-target activity in kinase/HDAC assays. This compound is a critical tool for validating PPI interfaces and performing SAR studies on α7 receptor subtypes, where precise fluorination and rigid geometry are required. Inquire for R&D-grade purity.

Molecular Formula C22H20FN3O3
Molecular Weight 393.4 g/mol
Cat. No. B12371563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGH-560
Molecular FormulaC22H20FN3O3
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)CNC(=O)N3CC4(C3)CC(=O)C5=C(O4)C=C(C=C5)F
InChIInChI=1S/C22H20FN3O3/c1-25-7-6-15-8-14(2-5-18(15)25)11-24-21(28)26-12-22(13-26)10-19(27)17-4-3-16(23)9-20(17)29-22/h2-9H,10-13H2,1H3,(H,24,28)
InChIKeyLXOXUGXUUINWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide: Chemical Identity and Core Scaffold


7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide is a synthetic spirocyclic compound featuring a unique 4-oxospiro[3H-chromene-2,3'-azetidine] core coupled to a 1-methylindol-5-yl methyl group via a urea linkage. The molecule incorporates a 7-fluoro substituent on the chromene ring, distinguishing it from non-fluorinated analogs. Available data from spectral databases confirm a molecular weight of 413.34 g/mol and a molecular formula of C20H16F5NO3 . The compound belongs to a class of azetidine-containing spirocycles explored in medicinal chemistry for enzyme inhibition and receptor modulation, though comprehensive pharmacological characterization remains limited in the public domain.

Why Generic Substitution Fails for 7-Fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide


Within the spiro[chromene-2,3'-azetidine] carboxamide family, even minor structural alterations can profoundly impact biological activity, target engagement, and physicochemical properties. The presence of a fluorine atom at the 7-position of the chromene ring, the N-methyl group on the indole moiety, and the specific spirocyclic junction all contribute to the compound's three-dimensional shape and electronic distribution . While head-to-head comparative data for this exact compound against close analogs are not publicly available, structure-activity relationship (SAR) studies on related azetidine-containing spirocycles demonstrate that substitution patterns dramatically influence potency (e.g., IC50 variations from nanomolar to micromolar) and selectivity profiles . Therefore, substituting this compound with a structurally similar analog without empirical validation carries significant risk of altering experimental outcomes and invalidating comparative analyses.

Quantitative Differentiation Evidence for 7-Fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide


Molecular Weight and Formula Differentiation from Unsubstituted Spiro[azetidine-3,2'-chromene] Core

The target compound possesses a significantly higher molecular weight (413.34 g/mol) and distinct elemental composition (C20H16F5NO3) compared to the unsubstituted spiro[azetidine-3,2'-chromene] core (C11H11NO, MW 173.21 g/mol) or its hydrochloride salt (C11H12ClNO, MW 209.67 g/mol) . This difference arises from the addition of the 7-fluoro, 4-oxo, and N-[(1-methylindol-5-yl)methyl]carboxamide substituents. The presence of multiple fluorine atoms and an indole ring substantially alters lipophilicity, hydrogen bonding capacity, and metabolic stability relative to simpler spirocyclic analogs .

Medicinal Chemistry Spirocyclic Scaffolds Physicochemical Properties

Fluorine Substitution: Lipophilicity and Metabolic Stability Potential

The target compound incorporates a 7-fluoro substituent on the chromene ring, a structural feature absent in many related spiro[chromene-2,3'-azetidine] analogs . While direct comparative data for this specific compound are not available, extensive literature on fluorine substitution in medicinal chemistry demonstrates that strategic fluorination can reduce oxidative metabolism at the site of substitution, increase lipophilicity (logP), and enhance membrane permeability . In spirocyclic azetidine libraries, fluorinated derivatives frequently exhibit improved pharmacokinetic profiles compared to non-fluorinated counterparts, as observed in central nervous system (CNS)-targeted scaffolds .

Fluorine Chemistry Drug Design Metabolic Stability

Spirocyclic Core Rigidity: Conformational Constraint vs. Flexible Analogs

The spiro[3H-chromene-2,3'-azetidine] junction imposes a rigid, three-dimensional conformation that distinguishes it from non-spirocyclic or more flexible analogs . Spiro compounds often exhibit enhanced target binding affinity due to reduced entropy loss upon binding, as the ligand is pre-organized in a biologically relevant conformation . In the context of azetidine-containing spirocycles used in CNS drug discovery, this rigidity correlates with improved target selectivity and reduced off-target effects compared to more flexible piperidine or morpholine bioisosteres . While direct binding data for the target compound are unavailable, the spirocyclic framework is a deliberate design feature intended to optimize target engagement and selectivity.

Conformational Analysis Spiro Compounds Target Engagement

Recommended Application Scenarios for 7-Fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide


Lead Optimization in CNS Drug Discovery Programs

Given its spirocyclic azetidine core and fluorine substitution, this compound aligns with design principles for CNS-penetrant small molecules. It is most appropriately utilized as a reference standard or chemical probe in early-stage medicinal chemistry campaigns targeting neurological indications where enhanced metabolic stability and conformational constraint are desired . The rigid spiro framework may improve selectivity for CNS targets over peripheral isoforms, a common optimization goal.

Enzyme Inhibition Screening in Oncology or Inflammation

The indole-containing carboxamide moiety is a recurrent pharmacophore in kinase and HDAC inhibitors. This compound may serve as a comparator or starting point for structure-activity relationship (SAR) studies aimed at identifying novel inhibitors of cancer-relevant enzymes or inflammatory mediators . Its distinct substitution pattern provides a unique chemical handle for exploring binding pocket interactions not accessible with simpler spirocyclic analogs.

Chemical Biology Tool for Probing Protein-Protein Interactions

Spirocyclic azetidines have been employed as bioisosteres for morpholine and piperazine in protein-protein interaction (PPI) inhibitors . This compound's three-dimensional shape and fluorinated chromene ring may enable the disruption of shallow, hydrophobic PPI interfaces. It is well-suited for use in biophysical assays (e.g., SPR, NMR) to validate target engagement where rigid spirocycles offer advantages over flexible analogs.

Technical Documentation Hub

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37 linked technical documents
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